molecular formula C25H26FNO6S B2677414 methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate CAS No. 865614-14-8

methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate

Cat. No. B2677414
CAS RN: 865614-14-8
M. Wt: 487.54
InChI Key: RHKHUOIQZJAIMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzofuran could be synthesized via a condensation reaction , while the sulfonyl group could be introduced using a sulfonyl chloride in the presence of a base .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For instance, the ester could undergo hydrolysis, transesterification, or aminolysis reactions. The sulfonyl group could potentially be reduced to a sulfide .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its reactivity, and evaluate its potential uses. For instance, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

methyl 5-[cyclohexanecarbonyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FNO6S/c1-15-13-18(26)9-12-22(15)34(30,31)27(24(28)17-7-5-4-6-8-17)19-10-11-21-20(14-19)23(16(2)33-21)25(29)32-3/h9-14,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKHUOIQZJAIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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